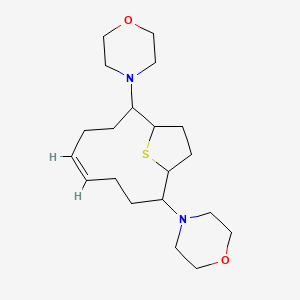![molecular formula C19H34Cl2N2O B12762461 N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride CAS No. 126002-35-5](/img/structure/B12762461.png)
N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin;dihydrochlorid ist eine chemische Verbindung mit einer komplexen Struktur, die einen Piperidinring, eine Phenylgruppe und eine Dimethylaminogruppe umfasst. Diese Verbindung ist bekannt für ihre vielfältigen Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin;dihydrochlorid umfasst in der Regel mehrere Schritte, darunter die Bildung des Piperidinrings und die Anlagerung der Phenyl- und Dimethylaminogruppen. Die Reaktionsbedingungen erfordern häufig bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen umfassen, bei denen automatisierte Geräte eingesetzt werden, um die Reaktionsbedingungen präzise zu kontrollieren. Die Verwendung von kontinuierlichen Strömungsreaktoren und anderen fortschrittlichen Technologien kann die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin;dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, typischerweise unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Lithiumaluminiumhydrid) und Alkylierungsmittel (z. B. Methyliodid). Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittel, werden sorgfältig gesteuert, um das gewünschte Ergebnis zu erzielen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Reaktionsart und den Bedingungen ab. So kann die Oxidation zu einem Keton oder Aldehyd führen, während die Reduktion zu einem Alkohol oder Amin führen kann.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin;dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich ihrer Wechselwirkungen mit Proteinen und Enzymen.
Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Anwendungen, wie z. B. die Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten.
Industrie: Es wird bei der Herstellung von Pharmazeutika, Agrochemikalien und anderen Industrieprodukten verwendet.
Wirkmechanismus
Der Wirkmechanismus von N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin;dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und zu den beobachteten Wirkungen der Verbindung führen. Die genauen molekularen Zielstrukturen und Pfade hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin;dihydrochlorid ähneln, sind:
- N,N-Dimethyl-1,4-butanediamin
- N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin
Einzigartigkeit
Was N,N-Dimethyl-1-[4-(3-Piperidin-1-ylpropoxy)phenyl]propan-2-amin;dihydrochlorid von ähnlichen Verbindungen unterscheidet, ist seine spezifische strukturelle Konfiguration, die einzigartige chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezialisierte Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
CAS-Nummer |
126002-35-5 |
|---|---|
Molekularformel |
C19H34Cl2N2O |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C19H32N2O.2ClH/c1-17(20(2)3)16-18-8-10-19(11-9-18)22-15-7-14-21-12-5-4-6-13-21;;/h8-11,17H,4-7,12-16H2,1-3H3;2*1H |
InChI-Schlüssel |
WBPNFTCVTCYUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)OCCCN2CCCCC2)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


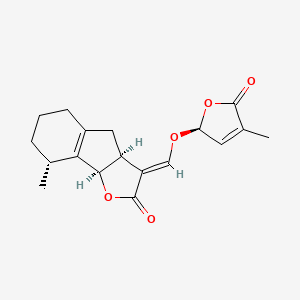


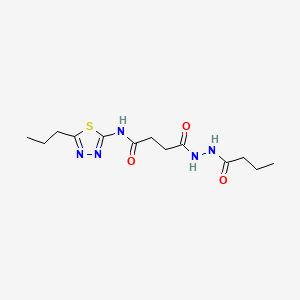
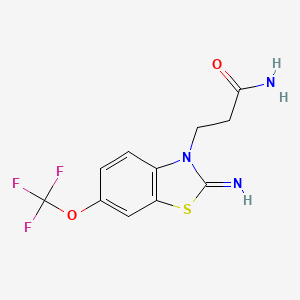
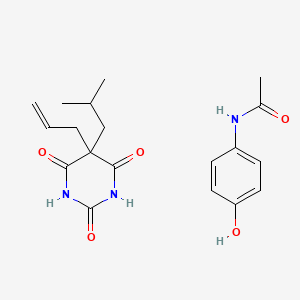
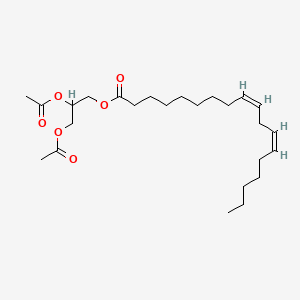
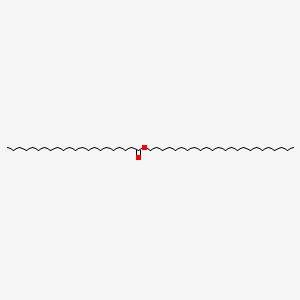
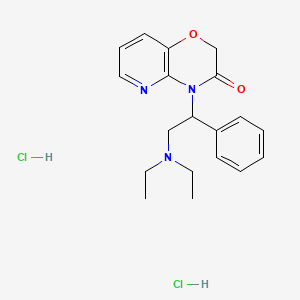
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)


